4-(4-benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of benzylpiperazine and chlorobenzyl groups in its structure suggests that it may have unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.
Introduction of the benzylpiperazine moiety: This step may involve nucleophilic substitution reactions where a benzylpiperazine derivative is reacted with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the chlorobenzyl group: This can be done through further substitution reactions using chlorobenzyl halides under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the chlorobenzyl group.
1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the benzylpiperazine moiety.
4-(4-methylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine: Contains a methyl group instead of a benzyl group on the piperazine ring.
Uniqueness
The presence of both benzylpiperazine and chlorobenzyl groups in 4-(4-benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine may confer unique pharmacological properties, making it distinct from other similar compounds. This combination of functional groups could result in specific interactions with biological targets, leading to unique therapeutic effects.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6/c24-20-8-6-19(7-9-20)16-30-23-21(14-27-30)22(25-17-26-23)29-12-10-28(11-13-29)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDXYLMCFFZMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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